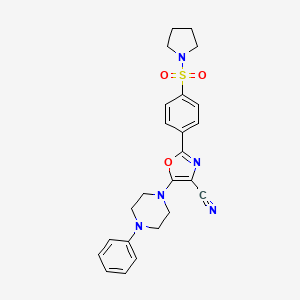

5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Description

5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a 1,3-oxazole derivative characterized by a central oxazole ring substituted with a phenylpiperazine moiety at the 5-position and a pyrrolidine-1-sulfonylphenyl group at the 2-position. Its molecular formula is C25H27N5O3S, with a molecular weight of 477.58 g/mol . This compound is of interest in medicinal chemistry due to its structural complexity, which combines sulfonamide, piperazine, and heterocyclic motifs—features often associated with bioactivity in kinase inhibition, receptor modulation, or enzyme targeting.

Properties

IUPAC Name |

5-(4-phenylpiperazin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c25-18-22-24(28-16-14-27(15-17-28)20-6-2-1-3-7-20)32-23(26-22)19-8-10-21(11-9-19)33(30,31)29-12-4-5-13-29/h1-3,6-11H,4-5,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEBOJCHFZQDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of heterocycles, specifically oxazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C23H28N4O2S

- Molecular Weight : 420.56 g/mol

- SMILES Notation :

C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=C(C=C3)S(=O)(=O)N4CCCCC4)C#N)C#N

This structure features a complex arrangement that includes a piperazine moiety, a pyrrolidine sulfonamide, and an oxazole ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties . For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the oxazole ring is thought to enhance these effects through increased membrane permeability and disruption of bacterial cell walls.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Studies have demonstrated that related oxazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

Antitumor Activity

Preliminary investigations into the antitumor activity of similar compounds suggest potential efficacy in cancer treatment. For example, pyrazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models . The specific pathways involved often include modulation of cell cycle regulators and apoptotic factors.

Case Study 1: Antimicrobial Screening

A group of researchers synthesized various piperazine-containing compounds and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited up to 90% inhibition against E. coli at concentrations as low as 10 µg/mL, highlighting the potential for developing new antibiotics from this class of compounds .

Case Study 2: Anti-inflammatory Testing

In another study focusing on anti-inflammatory activity, compounds similar to the one were evaluated using carrageenan-induced paw edema models in rats. The results showed a significant reduction in edema size compared to control groups, suggesting effective anti-inflammatory properties .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties, with a focus on substitutions, molecular features, and reported bioactivities:

*Calculated based on molecular formulas where explicit data were unavailable.

Key Structural and Functional Differences:

Core Heterocycle: The target compound and fluorinated analogs () feature a 1,3-oxazole core, whereas compounds like 23c/23d () use a thiophene ring. Thiophene derivatives exhibit distinct electronic properties and metabolic stability compared to oxazoles.

Substituent Effects :

- The pyrrolidine-1-sulfonyl group in the target compound may improve solubility via sulfonamide hydrogen bonding, contrasting with fluorobenzoyl groups in and , which prioritize lipophilicity and π-π stacking.

- Fluorine substitutions in the fluorinated oxazoles () likely enhance bioavailability and CNS penetration, whereas the phenylpiperazine moiety in the target compound suggests serotonin/dopamine receptor affinity.

Biological Activity: Thiophene derivatives 23c/23d demonstrated anti-metastatic activity via LOX inhibition, with IC50 values in the micromolar range . Triazole-thiones () are structurally similar to known antifungal agents (e.g., fluconazole analogs), though specific data for 23a are unreported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.